molecular formula C9H9I B3145653 1-Cyclopropyl-2-iodobenzene CAS No. 57807-29-1

1-Cyclopropyl-2-iodobenzene

Cat. No.: B3145653
CAS No.: 57807-29-1
M. Wt: 244.07 g/mol
InChI Key: ASSINLGUNMHEFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-iodobenzene: is an organic compound that belongs to the class of iodobenzenes. It is characterized by the presence of a cyclopropyl group attached to the benzene ring at the first position and an iodine atom at the second position. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-iodobenzene can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with iodobenzene . This reaction typically occurs in the presence of substoichiometric amounts of zinc bromide and produces cyclopropyl arenes in very good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-iodobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions with appropriate reagents.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various Grignard reagents to form cyclopropyl-substituted arenes.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Grignard Reagents: Such as cyclopropylmagnesium bromide, which react with iodobenzene derivatives to form cyclopropyl-substituted products.

Major Products Formed:

    Cyclopropyl-Substituted Arenes: These are the primary products formed from cross-coupling reactions involving this compound.

Scientific Research Applications

1-Cyclopropyl-2-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Iodobenzene: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylbenzene: Similar in structure but lacks the iodine atom.

Uniqueness: 1-Cyclopropyl-2-iodobenzene is unique due to the presence of both the cyclopropyl group and the iodine atom on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

1-cyclopropyl-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSINLGUNMHEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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